molecular formula C34H24Li4N6O16S4 B13800549 Tetralithium 6,6'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(4-amino-5-hydroxynaphthalene-1,3-disulphonate) CAS No. 84559-91-1

Tetralithium 6,6'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(4-amino-5-hydroxynaphthalene-1,3-disulphonate)

Cat. No.: B13800549
CAS No.: 84559-91-1
M. Wt: 928.7 g/mol
InChI Key: GCHWTOJJMJLKAD-UHFFFAOYSA-J
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Description

Tetralithium 6,6’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-amino-5-hydroxynaphthalene-1,3-disulphonate) is a complex organic compound that features multiple functional groups, including azo groups, biphenyl structures, and naphthalene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetralithium 6,6’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-amino-5-hydroxynaphthalene-1,3-disulphonate) typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethoxyphenylboronic acid and a suitable aryl halide.

    Introduction of Azo Groups: The azo groups are introduced via a diazotization reaction followed by azo coupling with 4-amino-5-hydroxynaphthalene-1,3-disulphonic acid.

    Lithiation: The final step involves lithiation to introduce the lithium ions, typically using n-butyllithium in a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tetralithium 6,6’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-amino-5-hydroxynaphthalene-1,3-disulphonate) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo groups can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use as a dye or stain for biological tissues.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Tetralithium 6,6’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-amino-5-hydroxynaphthalene-1,3-disulphonate) depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence various biochemical pathways, such as oxidative stress or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tetralithium 6,6’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-amino-5-hydroxynaphthalene-1,3-disulphonate)
  • Tetralithium 6,6’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-amino-5-hydroxynaphthalene-1,3-disulphonate)

Uniqueness

Tetralithium 6,6’-((3,3’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4-amino-5-hydroxynaphthalene-1,3-disulphonate) is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions with biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

84559-91-1

Molecular Formula

C34H24Li4N6O16S4

Molecular Weight

928.7 g/mol

IUPAC Name

tetralithium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate

InChI

InChI=1S/C34H28N6O16S4.4Li/c1-55-23-11-15(3-7-19(23)37-39-21-9-5-17-25(57(43,44)45)13-27(59(49,50)51)31(35)29(17)33(21)41)16-4-8-20(24(12-16)56-2)38-40-22-10-6-18-26(58(46,47)48)14-28(60(52,53)54)32(36)30(18)34(22)42;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4

InChI Key

GCHWTOJJMJLKAD-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])O)OC)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])O

Origin of Product

United States

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